(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzylidene group, tert-butyl groups, a hydroxy group, and a thioxoimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Lacks the methyl group at the 3-position.
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.
Uniqueness
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of both tert-butyl groups and a thioxoimidazolidinone moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H26N2O2S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,3)12-8-11(9-13(15(12)22)19(4,5)6)10-14-16(23)21(7)17(24)20-14/h8-10,22H,1-7H3,(H,20,24)/b14-10- |
InChI Key |
ISKAUZXMBMCTFI-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)N2)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)N2)C |
Origin of Product |
United States |
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